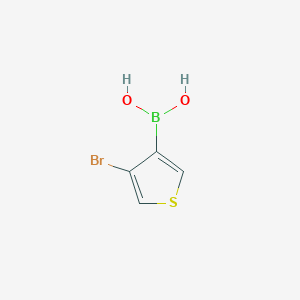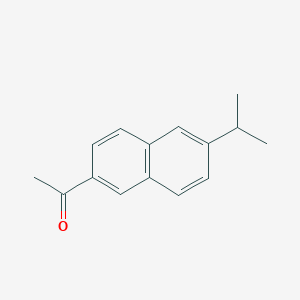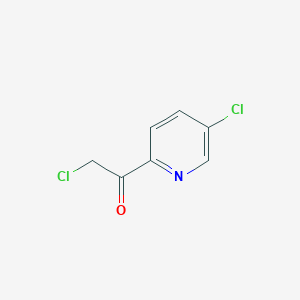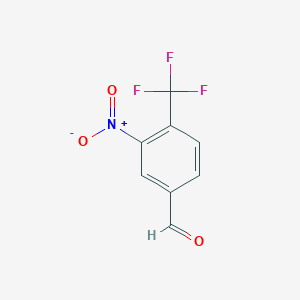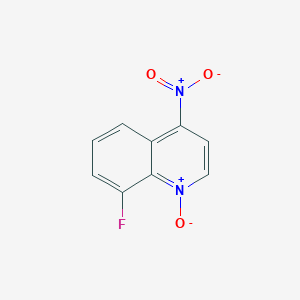
2-(p-Nitrophenyl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Nitrophenyl)adenine (NPA) is a synthetic molecule that has been widely used in scientific research. NPA is a purine analog that has been shown to have a variety of biological effects, including inhibiting the growth of cancer cells and inducing apoptosis.
Wirkmechanismus
The mechanism of action of 2-(p-Nitrophenyl)adenine is not fully understood. However, it is believed that 2-(p-Nitrophenyl)adenine inhibits the activity of enzymes involved in DNA replication and repair. 2-(p-Nitrophenyl)adenine has been shown to inhibit the activity of DNA polymerase, which is an enzyme that is essential for DNA replication. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as topoisomerase.
Biochemical and Physiological Effects
2-(p-Nitrophenyl)adenine has a variety of biochemical and physiological effects. 2-(p-Nitrophenyl)adenine has been shown to induce apoptosis in cancer cells, which is a process that is essential for the elimination of damaged or abnormal cells. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can lead to DNA damage and cell death. In addition, 2-(p-Nitrophenyl)adenine has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(p-Nitrophenyl)adenine in lab experiments is its ability to inhibit the growth of cancer cells. This makes 2-(p-Nitrophenyl)adenine a valuable tool for researchers studying cancer biology. Another advantage of using 2-(p-Nitrophenyl)adenine is its ability to inhibit the activity of enzymes involved in DNA replication and repair. This can be useful in the study of DNA repair mechanisms. However, one limitation of using 2-(p-Nitrophenyl)adenine is its potential toxicity. 2-(p-Nitrophenyl)adenine has been shown to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research involving 2-(p-Nitrophenyl)adenine. One area of research that is of particular interest is the development of 2-(p-Nitrophenyl)adenine analogs that are less toxic and more effective at inhibiting cancer cell growth. Another area of research is the study of the mechanism of action of 2-(p-Nitrophenyl)adenine, which is not fully understood. Finally, 2-(p-Nitrophenyl)adenine may have potential applications in the treatment of other diseases, such as inflammatory diseases, and further research is needed to explore these possibilities.
Conclusion
In conclusion, 2-(p-Nitrophenyl)adenine is a synthetic molecule that has been widely used in scientific research. 2-(p-Nitrophenyl)adenine has a variety of biological effects, including inhibiting the growth of cancer cells and inducing apoptosis. 2-(p-Nitrophenyl)adenine has also been shown to inhibit the activity of enzymes involved in DNA replication and repair. While 2-(p-Nitrophenyl)adenine has many advantages for use in lab experiments, its potential toxicity is a limitation. Future research on 2-(p-Nitrophenyl)adenine may lead to the development of new cancer therapies and a better understanding of DNA repair mechanisms.
Synthesemethoden
The synthesis of 2-(p-Nitrophenyl)adenine involves the reaction of 2-aminopurine with p-nitrobenzoyl chloride. The resulting compound is then subjected to a series of purification steps to obtain pure 2-(p-Nitrophenyl)adenine. 2-(p-Nitrophenyl)adenine can also be synthesized using other methods, such as the reaction of 2-chloroadenine with p-nitrophenyl isocyanate.
Wissenschaftliche Forschungsanwendungen
2-(p-Nitrophenyl)adenine has been used in a variety of scientific research applications. One of the most significant applications of 2-(p-Nitrophenyl)adenine is in the study of cancer. 2-(p-Nitrophenyl)adenine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 2-(p-Nitrophenyl)adenine has also been used in the study of DNA repair mechanisms, as it has been shown to inhibit the activity of DNA polymerase.
Eigenschaften
CAS-Nummer |
109875-50-5 |
|---|---|
Molekularformel |
C11H8N6O2 |
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H8N6O2/c12-9-8-11(14-5-13-8)16-10(15-9)6-1-3-7(4-2-6)17(18)19/h1-5H,(H3,12,13,14,15,16) |
InChI-Schlüssel |
LNLVLKGOVNENAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=C3C(=N2)N=CN3)N)[N+](=O)[O-] |
Andere CAS-Nummern |
109875-50-5 |
Synonyme |
2-(PARA-NITROPHENYL)-ADENINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



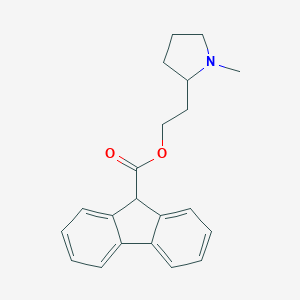





![N-[6-(2,2-Dimethyl-propionylamino)-pyridin-2-yl]-2,2-dimethyl-propionamide](/img/structure/B10460.png)
